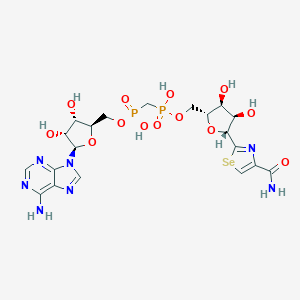
beta-Methylene sad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Methylene sad, also known as this compound, is a useful research compound. Its molecular formula is C20H27N7O13P2Se and its molecular weight is 714.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organoselenium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurobiology
Beta-MSA has been utilized to investigate the role of AST in cerebral oxidative metabolism. In a study involving rat cerebral cortex slices, β-MSA significantly inhibited AST activity, leading to a corresponding decrease in oxygen consumption. This correlation suggests that β-MSA can effectively assess the metabolic processes involving AST in the brain .
Pharmacology
The compound has been studied for its potential therapeutic implications in conditions where AST plays a crucial role. By inhibiting AST, β-MSA may influence metabolic pathways related to neurodegenerative diseases and other disorders characterized by altered amino acid metabolism.
Metabolic Studies
Research has shown that β-MSA can modulate the activity of AST in various tissues, including liver and kidney. In vitro experiments demonstrated that β-MSA reduced oxygen consumption and transaminase activity in rat liver slices, indicating its potential use as a tool for studying metabolic regulation in different organ systems .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Neurobiology | Investigates AST's role in brain metabolism | Significant inhibition of oxygen consumption with β-MSA treatment |
| Pharmacology | Potential therapeutic applications | Modulation of metabolic pathways linked to neurodegenerative diseases |
| Metabolic Studies | Effects on AST activity across tissues | Correlation between AST inhibition and reduced oxygen consumption |
Case Study 1: Inhibition of Aspartate Aminotransferase
In a study examining the effects of β-MSA on rat cerebral cortex slices, researchers found that treatment with 2 mM β-MSA led to a marked decrease in both AST activity and tissue respiration rates. This finding indicates that β-MSA can serve as a valuable tool for understanding the metabolic roles of AST in neural tissues .
Case Study 2: Metabolic Regulation
Another investigation focused on the effects of β-MSA on liver and kidney tissues. The results showed that while both organs exhibited decreased oxygen consumption with β-MSA treatment, the degree of inhibition varied, highlighting the compound's potential to explore tissue-specific metabolic responses .
Propiedades
Número CAS |
151868-71-2 |
|---|---|
Fórmula molecular |
C20H27N7O13P2Se |
Peso molecular |
714.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C20H27N7O13P2Se/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1 |
Clave InChI |
BQVYVGJIUMNETO-HVIRUEHBSA-N |
SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
SMILES isomérico |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
SMILES canónico |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
Key on ui other cas no. |
151868-71-2 |
Sinónimos |
eta-methylene SAD beta-methylene selenazole-4-carboxamide adenine dinucleotide beta-SAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















